
(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amines, such as methanamines, are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are often used in the pharmaceutical industry for the production of drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, InChI and SMILES are string representations of the compound’s structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, are basic and can undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Asymmetric Synthesis
Trifluoromethanesulfonic acid derivatives are utilized in the asymmetric synthesis of various compounds. For instance, Truong, Ménard, and Dion (2007) reported on the asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds, showcasing the potential of trifluoromethanesulfonic acid derivatives in producing chiral amines, a crucial class of compounds in pharmaceuticals and fine chemicals (Truong, Ménard, & Dion, 2007).
Crystal Structure and Theoretical Investigations
Kamaraj et al. (2021) studied the crystal structure and theoretical investigations of sulfonamide compounds, focusing on the Thorpe–Ingold effect and its implications for molecular geometry and potential as cancer inhibitors. Such research underscores the importance of trifluoromethanesulfonyl derivatives in understanding molecular interactions and designing targeted therapies (Kamaraj et al., 2021).
Novel Polyimides
The synthesis and characterization of novel polyimides derived from trifluoromethanesulfonyl-containing compounds, as reported by Yin et al. (2005), highlight the role of such compounds in creating materials with exceptional thermal stability and mechanical properties. This research demonstrates the compound's relevance in material science, particularly in developing high-performance polymers (Yin et al., 2005).
Luminescent Agents for Biological Imaging
Amoroso et al. (2008) explored the application of a trifluoromethanesulfonyl derivative as a luminescent agent for biological imaging, specifically targeting mitochondria. This study showcases the potential of such compounds in enhancing the tools available for biological research and medical diagnostics (Amoroso et al., 2008).
Proton Conductivity and Methanol Permeability
Research by Yin et al. (2003) on the synthesis and characterization of sulfonated polyimide membranes from trifluoromethanesulfonyl-related compounds for fuel cell applications demonstrates their potential in energy technologies. This work underscores the importance of such compounds in developing new materials for sustainable energy solutions (Yin et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(trifluoromethylsulfonyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUOHWTYJBGCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)

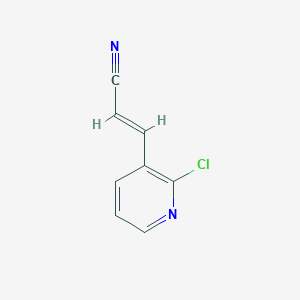

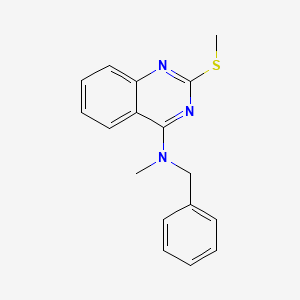
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
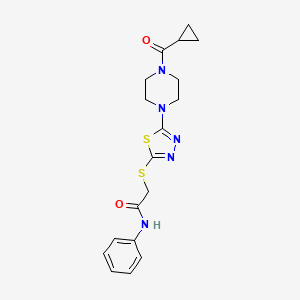
![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)
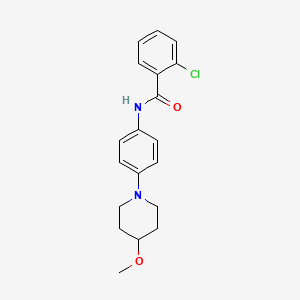
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)
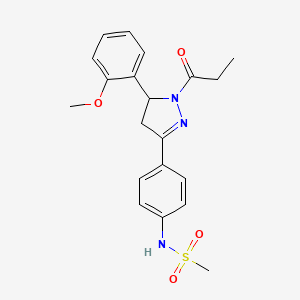
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)